methyl (2S,3R)-3-aminotetrahydropyran-2-carboxylate;hydrochloride
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Overview
Description
Methyl (2S,3R)-3-aminotetrahydropyran-2-carboxylate;hydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,3R)-3-aminotetrahydropyran-2-carboxylate;hydrochloride typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the use of chiral catalysts or auxiliaries to achieve high enantioselectivity. For instance, the synthesis may start with a chiral precursor such as Garner’s aldehyde, followed by a series of reactions including reduction, protection, and functional group transformations .
Industrial Production Methods
Industrial production of this compound often involves scalable and efficient synthetic routes. Flow microreactor systems have been employed to enhance the efficiency and sustainability of the synthesis process . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,3R)-3-aminotetrahydropyran-2-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl (2S,3R)-3-aminotetrahydropyran-2-carboxylate;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s chiral nature makes it valuable in studying enzyme-substrate interactions and protein folding.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals, particularly those targeting specific chiral centers.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of methyl (2S,3R)-3-aminotetrahydropyran-2-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into enzyme active sites or receptor binding pockets, influencing biological pathways. For instance, it may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting downstream processes .
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-methylglutamate: Another chiral compound with similar stereochemistry, used in the synthesis of antibiotics and as a selective inhibitor of excitatory amino acid transporters.
(2S,3R)-2-chloro-3-hydroxy ester: A compound with similar functional groups, used in pharmaceutical and chemical intermediates.
Uniqueness
Methyl (2S,3R)-3-aminotetrahydropyran-2-carboxylate;hydrochloride is unique due to its specific combination of functional groups and stereochemistry, which confer distinct reactivity and biological activity. Its ability to undergo a variety of chemical reactions and its applications in multiple fields highlight its versatility and importance.
Properties
Molecular Formula |
C7H14ClNO3 |
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Molecular Weight |
195.64 g/mol |
IUPAC Name |
methyl (2S,3R)-3-aminooxane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H13NO3.ClH/c1-10-7(9)6-5(8)3-2-4-11-6;/h5-6H,2-4,8H2,1H3;1H/t5-,6+;/m1./s1 |
InChI Key |
FITLYAXWQQUIKI-IBTYICNHSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1[C@@H](CCCO1)N.Cl |
Canonical SMILES |
COC(=O)C1C(CCCO1)N.Cl |
Origin of Product |
United States |
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